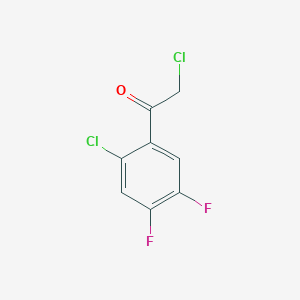
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5Cl2F2O. It is a chlorinated and fluorinated derivative of acetophenone, characterized by the presence of both chlorine and fluorine atoms on the aromatic ring. This compound is significant in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one typically involves the reaction of 2-chloro-4,5-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions allows for the large-scale production of this compound with high purity .
化学反応の分析
Types of Reactions
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 2-chloro-1-(2-chloro-4,5-difluorophenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2-chloro-4,5-difluorophenyl)acetic acid.
科学的研究の応用
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals[][6].
作用機序
The mechanism by which 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target proteins .
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
- 2-Chloro-1-(2,4-difluorophenyl)ethanone
- 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone
Uniqueness
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one is unique due to the specific positioning of chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in applications requiring high specificity and reactivity[8][8].
生物活性
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one, also known by its CAS number 121872-94-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₈H₅ClF₂O
- Molecular Weight : 190.57 g/mol
- CAS Number : 121872-94-4
- MDL Number : MFCD00671761
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antifungal and anticancer properties. The compound's structural features, particularly the presence of halogen substituents, significantly influence its bioactivity.
Antifungal Activity
Research indicates that compounds with similar structural characteristics exhibit notable antifungal activity against Candida species. For instance, derivatives with halogen substitutions have shown varying degrees of effectiveness:
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| 2-Chloro-1-(2,4-difluorophenyl)ethanone | 0.020 | C. albicans |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | 0.210 | C. albicans |
| 2,4-Dichlorinated derivatives | 0.00035 | C. albicans |
The minimal inhibitory concentration (MIC) values suggest that the presence of chlorine and fluorine atoms enhances the antifungal potency of these compounds compared to their unsubstituted counterparts .
Anticancer Activity
In addition to antifungal properties, the compound's potential anticancer activity has been investigated. Studies have shown that certain derivatives exhibit moderate to significant efficacy against various cancer cell lines:
| Compound | IC₅₀ (µM) | Cancer Type |
|---|---|---|
| Compound A | 57.3 | Breast Cancer |
| Compound B | 70.3 | Ovarian Cancer |
These findings indicate that the compound may inhibit specific pathways involved in cancer cell proliferation, although further studies are needed to elucidate the precise mechanisms .
The mechanisms through which this compound exerts its biological effects are not fully understood but are believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal and cancer cell metabolism.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity and function.
Case Studies
Several studies have highlighted the efficacy of this compound in laboratory settings:
-
Study on Antifungal Efficacy :
- Researchers tested various halogenated derivatives against Candida albicans.
- Results demonstrated that compounds with multiple halogen substitutions had significantly lower MIC values compared to those with fewer substitutions.
-
Study on Anticancer Properties :
- A series of synthesized derivatives were evaluated for their ability to inhibit PARP1 activity in breast cancer cells.
- The most active derivative showed an IC₅₀ comparable to established chemotherapeutics.
特性
CAS番号 |
133117-00-7 |
|---|---|
分子式 |
C8H4Cl2F2O |
分子量 |
225.02 g/mol |
IUPAC名 |
2-chloro-1-(2-chloro-4,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl2F2O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 |
InChIキー |
IRFMSGMTDMINPP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















